3-Chloro-5-(difluoromethoxy)benzaldehyde
Description
3-Chloro-5-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is a benzaldehyde derivative, characterized by the presence of a chloro group at the third position and a difluoromethoxy group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Properties
IUPAC Name |
3-chloro-5-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVWUCXMBDGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277504 | |
| Record name | 3-Chloro-5-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433940-20-6 | |
| Record name | 3-Chloro-5-(difluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433940-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 3-chloro-5-(difluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(difluoromethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-hydroxybenzonitrile.
Difluoromethylation: The hydroxy group is converted to a difluoromethoxy group using difluoromethylating agents under nitrogen protection.
Reduction: The nitrile group is reduced to an aldehyde group to yield the final product.
Industrial Production Methods
Industrial production of 3-Chloro-5-(difluoromethoxy)benzaldehyde follows similar synthetic routes but on a larger scale. The process design is optimized for efficiency, cost-effectiveness, and safety. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-(difluoromethoxy)benzoic acid.
Reduction: 3-Chloro-5-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(difluoromethoxy)benzaldehyde has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-4-(difluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
Uniqueness
3-Chloro-5-(difluoromethoxy)benzaldehyde is unique due to the specific positioning of the chloro and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Biological Activity
3-Chloro-5-(difluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of both a chloro substituent and a difluoromethoxy group. This unique structure enhances its electrophilic properties, making it a compound of interest in various biological and medicinal applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H6ClF2O2
- Molecular Weight : 208.58 g/mol
- Structure : The compound features a benzene ring with a chloro group at the 3-position and a difluoromethoxy group at the 5-position.
Synthesis Methods
Various synthetic routes have been explored for the preparation of 3-Chloro-5-(difluoromethoxy)benzaldehyde. Common methods include:
- Refluxing with Chlorinated Benzaldehydes : Utilizing chlorinated derivatives in the presence of difluoromethoxy reagents.
- Electrophilic Aromatic Substitution : The introduction of chloro and difluoromethoxy groups through electrophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains, suggesting that 3-Chloro-5-(difluoromethoxy)benzaldehyde may possess similar properties.
| Compound | Activity | Reference |
|---|---|---|
| 3-Chloro-4-(trifluoromethoxy)benzaldehyde | Antibacterial | |
| 3-Chloro-5-fluorobenzaldehyde | Antifungal |
Anticancer Potential
The potential anticancer activity of this compound is particularly noteworthy. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and growth.
Anti-inflammatory Effects
Some studies have indicated that derivatives of benzaldehyde can exhibit anti-inflammatory properties. The presence of halogen substituents may enhance these effects by altering the compound's interaction with inflammatory mediators.
The biological activity of 3-Chloro-5-(difluoromethoxy)benzaldehyde is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.
Case Studies
- Cancer Cell Line Study : A study involving various benzaldehyde derivatives demonstrated that compounds with halogen substitutions significantly reduced the viability of breast cancer cells (MCF-7), indicating potential for further exploration in therapeutic applications.
- Antimicrobial Screening : In vitro tests showed that related compounds effectively inhibited the growth of Staphylococcus aureus, suggesting that 3-Chloro-5-(difluoromethoxy)benzaldehyde could be similarly effective against pathogenic bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
